molecular formula C16H20Cl2N4O B2999094 3-(2,6-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide CAS No. 2034267-19-9

3-(2,6-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide

Cat. No.: B2999094
CAS No.: 2034267-19-9
M. Wt: 355.26
InChI Key: DQRGUUIGAFUTCS-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a 2,6-dichlorophenyl group attached to the carbonyl carbon and a 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl amine moiety.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N4O/c1-11(2)15(10-22-19-8-9-20-22)21-16(23)7-6-12-13(17)4-3-5-14(12)18/h3-5,8-9,11,15H,6-7,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRGUUIGAFUTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,6-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group and a triazole moiety, which are known to enhance biological activity in various pharmacological contexts. The molecular formula is C17H20Cl2N4OC_{17}H_{20}Cl_2N_4O, with a molecular weight of approximately 367.27 g/mol. The presence of the triazole ring is particularly significant as it is often associated with anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds containing triazole structures exhibit notable anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The IC50 values for these compounds often range from 1 to 5 µM against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells .

Compound Cell Line IC50 (µM)
Triazole Derivative AMCF-71.1
Triazole Derivative BHCT-1162.6
Triazole Derivative CHepG21.4

The specific compound under discussion has shown promising results in preliminary assays, suggesting it may also possess similar inhibitory effects on TS or other related pathways.

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. Compounds with structural similarities have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for cell proliferation in both cancerous and microbial cells.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to cytotoxicity against tumors .

Case Studies

A notable study focused on the synthesis and evaluation of various triazole derivatives highlighted the promising anticancer activity of compounds similar to the one discussed. These studies employed both in vitro and in vivo models to assess efficacy and toxicity profiles.

Example Study:

In a comparative analysis of several triazole derivatives:

  • Objective : To evaluate the antiproliferative effects on breast cancer cell lines.
  • Methodology : Compounds were synthesized and tested using MTT assays.
  • Results : One derivative exhibited an IC50 of 1.1 µM against MCF-7 cells, significantly lower than standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their features:

Compound Name Aromatic Substituents Amide/Heterocycle Features Notable Properties/Applications
Target Compound 2,6-Dichlorophenyl Propanamide, 1,2,3-triazol-2-yl Potential ligand for catalysis or binding
3-Chloro-N-phenyl-phthalimide () 3-Chlorophenyl Phthalimide ring Monomer for polyimide synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methylbenzoyl Benzamide, N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () Phenylacetyl Carbamate, 1,2,4-triazol-3-yl Synthetic intermediate for nucleophilic substitution
Key Observations:

Amide vs. Carbamate/Phthalimide Backbones :

  • The target’s propanamide group contrasts with the benzamide () and phthalimide () systems. Propanamides generally exhibit greater conformational flexibility compared to rigid phthalimides, which may enhance binding versatility .
  • Carbamates (as in ) are more hydrolytically stable than amides but less reactive in nucleophilic substitutions .

Triazole Substituents :

  • The 1,2,3-triazol-2-yl group in the target differs from the 1,2,4-triazol-3-yl in . 1,2,3-Triazoles are less common in synthetic intermediates but offer distinct hydrogen-bonding geometries due to nitrogen positioning .

Aromatic Substituents :

  • The 2,6-dichlorophenyl group in the target creates steric hindrance and electron deficiency, unlike the 3-methylbenzoyl () or phenylacetyl () groups. This may enhance interactions with hydrophobic binding pockets or reduce metabolic degradation .

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